CDC801

Description

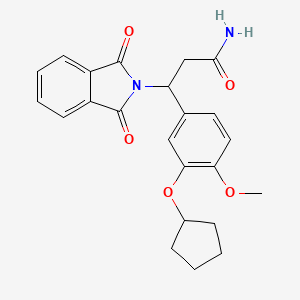

Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)

CDC-801 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYUBCCTNHWSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192819-27-5 | |

| Record name | CDC-801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192819275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDC-801 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CDC-801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HB56U8P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTC801: An Inducer of Alkaliptosis in Cancer Cells

An in-depth analysis of the scientific literature reveals that "CDC801" is not a recognized designation for a specific therapeutic agent in oncology. It is possible that this is a typographical error and the intended query may have been for other similarly named compounds currently under investigation for their anti-cancer properties, such as JTC801 or CD-801. This guide will therefore present the available data on these two distinct agents.

JTC801 is an opioid analgesic that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action is independent of its analgesic effects and involves the induction of a novel form of regulated cell death known as alkaliptosis.[1]

Core Mechanism of Action

JTC801 exerts its anti-tumor effects by inducing a unique pH-dependent form of regulated cell death termed alkaliptosis.[1] This process is initiated by an increase in the intracellular pH of cancer cells. A key molecular event in this pathway is the JTC801-mediated reduction of Carbonic Anhydrase 9 (CA9) expression. CA9 is an enzyme that is frequently overexpressed in tumors and plays a crucial role in maintaining the acidic tumor microenvironment. By downregulating CA9, JTC801 disrupts pH homeostasis, leading to intracellular alkalinization and subsequent cell death.[1]

Interestingly, the induction of alkaliptosis by JTC801 is partially dependent on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a pathway more commonly associated with promoting tumor survival.[1]

Signaling Pathway

Preclinical Efficacy

JTC801 has shown promising cancer-killing effects across a range of cancer cell lines, including the NCI-60 panel, and in mouse models of pancreatic ductal adenocarcinoma (PDAC).[1]

Experimental Protocols

Cell Viability Assay:

-

Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) and the NCI-60 cell line panel.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of JTC801 for a specified duration (e.g., 24, 48, 72 hours).

-

Detection: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

Intracellular pH Measurement:

-

Probe: A pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester), is used.

-

Procedure: Cancer cells are loaded with the BCECF-AM probe. After treatment with JTC801 or a vehicle control, the fluorescence intensity is measured at two different excitation wavelengths (e.g., 490 nm and 440 nm) while emission is collected at a single wavelength (e.g., 535 nm).

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and compared to a standard calibration curve to determine the intracellular pH.

Western Blotting for CA9 Expression:

-

Sample Preparation: Cancer cells are treated with JTC801 for a specified time, after which the cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CA9. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin.

CD-801: An HNF4α srRNA Therapeutic for Hepatocellular Carcinoma

CD-801 is an investigational drug designed to specifically target liver cancer cells. It is classified as a small-activating RNA (saRNA) that facilitates the expression of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a transcription factor that is often suppressed in hepatocellular carcinoma (HCC).[2]

Core Mechanism of Action

The primary mechanism of action of CD-801 is to restore the expression of HNF4α in liver cancer cells. HNF4α is a key regulator of hepatocyte differentiation and function, and its loss is associated with liver cancer progression. By upregulating HNF4α, CD-801 aims to induce a more differentiated, less malignant phenotype in HCC cells, thereby inhibiting tumor growth.

Clinical Development

CD-801 is currently being evaluated in a clinical trial for patients with advanced HCC. The study is designed to assess the safety, tolerability, and efficacy of intravenously administered CD-801.[2] The trial includes a dose-escalation phase to determine the recommended dose for the expansion phase.[2] The primary efficacy endpoint in the expansion phase is the objective response rate (ORR) as measured by the modified Response Evaluation Criteria in Solid Tumours (mRECIST).[2]

Experimental Workflow

Quantitative Data from Clinical Trial (as per protocol)

| Parameter | Value/Design |

| Drug | CD-801 (HNF4α srRNA) |

| Indication | Advanced Hepatocellular Carcinoma (HCC) |

| Phase | Dose Escalation and Expansion |

| Dose Levels (Escalation) | 25 µg, 50 µg, 100 µg |

| Dose Limiting Toxicity (DLT) Observation Period | 14 days |

| Primary Outcome (Expansion) | Objective Response Rate (ORR) by mRECIST |

| Treatment Frequency (Expansion) | Every 28 ± 7 days |

Table based on information from the clinical trial protocol for CD-801.[2]

Consideration of Other "CDC-801" Search Results

References

- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Antibody mediated CDCP1 degradation as mode of action for cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results From First-in-Human Phase I Study of a Novel CD19-1XX Chimeric Antigen Receptor With Calibrated Signaling in Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Efficacy of VTX-0811: A Humanized First-in-Class PSGL-1 mAb Targeting TAMs to Suppress Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phosphodiesterase 4 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory, respiratory, and neurological disorders. This technical guide provides an in-depth overview of the PDE4 inhibition pathway, detailing the molecular mechanisms, downstream signaling cascades, and key experimental methodologies used to study this pathway. While this guide focuses on the general principles of PDE4 inhibition, it is important to note that specific information regarding a compound designated "CDC801" as a PDE4 inhibitor is not available in the public scientific literature. The principles and examples provided herein are based on well-characterized PDE4 inhibitors.

Introduction to Phosphodiesterase 4 (PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP.[1][2] These subtypes are expressed in various cell types, including immune cells (macrophages, T cells, neutrophils), epithelial cells, and brain cells, making them attractive targets for therapeutic intervention in a variety of diseases.[2][3]

The primary function of PDE4 is to terminate cAMP signaling by converting cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP).[3] This regulation is crucial for maintaining cellular homeostasis and controlling the duration and intensity of cAMP-mediated signaling events.

The Core Signaling Pathway of PDE4 Inhibition

Inhibition of PDE4 activity by a pharmacological agent disrupts the degradation of cAMP, leading to its intracellular accumulation.[2][3] This elevation in cAMP levels is the central event that triggers a cascade of downstream signaling pathways, primarily through the activation of two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][4]

The cAMP/PKA Signaling Axis

Increased intracellular cAMP leads to the activation of PKA. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues.

A key substrate of PKA is the cAMP-responsive element-binding protein (CREB).[2] Phosphorylation of CREB at Serine 133 enables its binding to coactivators, such as CREB-binding protein (CBP) and p300, and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes. This leads to the modulation of gene expression, including the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10) and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17A (IL-17A), and interleukin-22.[4]

The Epac Signaling Axis

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The binding of cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation. The Epac-Rap signaling pathway is involved in a variety of cellular processes, including cell adhesion, proliferation, and differentiation.

The following diagram illustrates the core signaling pathway of PDE4 inhibition:

Quantitative Data on PDE4 Inhibitors

The potency and selectivity of PDE4 inhibitors are critical parameters in their development. This is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes representative IC50 values for well-known PDE4 inhibitors against different PDE4 subtypes.

| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |

| Roflumilast | 0.7 | 0.2 | 2.4 | 0.5 | [Example Data] |

| Apremilast | 10 | 14 | 13 | 4 | [Example Data] |

| Crisaborole | 60 | 50 | 79 | 50 | [Example Data] |

Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions.

Key Experimental Protocols

The characterization of PDE4 inhibitors and their effects on the signaling pathway involves a variety of in vitro and cell-based assays.

PDE4 Enzyme Activity Assay

Objective: To determine the IC50 of a test compound against PDE4.

Principle: This assay measures the enzymatic activity of recombinant human PDE4 in the presence of varying concentrations of the inhibitor. The conversion of a fluorescently labeled cAMP substrate to AMP is monitored.

Methodology:

-

Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D is incubated with a fluorescently labeled cAMP substrate.

-

A range of concentrations of the test compound (e.g., a potential PDE4 inhibitor) is added to the reaction mixture.

-

The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and a binding reagent is added that specifically binds to the remaining fluorescent cAMP substrate.

-

The fluorescence polarization or intensity is measured. A decrease in fluorescence signal corresponds to an increase in PDE4 activity (more substrate hydrolyzed).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The following diagram illustrates the workflow for a PDE4 enzyme activity assay:

Cellular cAMP Measurement Assay

Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a relevant cell line.

Principle: This assay quantifies the amount of cAMP produced by cells in response to a stimulus (e.g., forskolin, an adenylyl cyclase activator) in the presence or absence of a PDE4 inhibitor.

Methodology:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.

-

Cells are pre-incubated with various concentrations of the test compound.

-

Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

The results are expressed as the fold increase in cAMP levels compared to the vehicle-treated control.

Cytokine Release Assay

Objective: To assess the anti-inflammatory effects of a PDE4 inhibitor by measuring its impact on cytokine production.

Principle: This assay measures the levels of pro-inflammatory and anti-inflammatory cytokines released from immune cells upon stimulation, in the presence of a PDE4 inhibitor.

Methodology:

-

Immune cells (e.g., PBMCs or macrophages) are isolated and cultured.

-

Cells are pre-treated with the test compound.

-

Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are measured using multiplex immunoassay technology (e.g., Luminex) or ELISA.

-

The inhibitory effect of the compound on pro-inflammatory cytokine release and its stimulatory effect on anti-inflammatory cytokine release are determined.

Conclusion

The inhibition of phosphodiesterase 4 represents a validated and powerful therapeutic approach for a variety of diseases characterized by chronic inflammation and immune dysregulation. A thorough understanding of the underlying signaling pathway, from the initial elevation of cAMP to the downstream modulation of gene expression and cellular responses, is paramount for the rational design and development of novel PDE4 inhibitors. The experimental protocols outlined in this guide provide a foundational framework for the characterization and evaluation of these compounds. While the specific compound "this compound" could not be definitively linked to PDE4 inhibition based on publicly available information, the principles discussed herein are broadly applicable to the entire class of PDE4 inhibitors and serve as a comprehensive resource for researchers in the field.

References

In Vitro Efficacy of Fimepinostat (CUDC-907) on Leukemia Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (CUDC-907) is a first-in-class, orally available small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This dual mechanism of action allows CUDC-907 to simultaneously target multiple oncogenic signaling pathways, making it a promising therapeutic candidate for various hematological malignancies. This technical guide summarizes the key in vitro findings on the anti-leukemic activity of CUDC-907, with a focus on its effects on leukemia cell lines. The document provides a compilation of quantitative data, detailed experimental methodologies for pivotal assays, and visual representations of the compound's mechanism of action and experimental workflows.

Introduction to CUDC-907

CUDC-907 is designed to concurrently inhibit Class I PI3K isoforms (α, β, and δ) and Class I and II HDAC enzymes. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in many forms of leukemia.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. By targeting both of these key pathways, CUDC-907 offers a multi-pronged approach to inhibiting cancer cell growth and survival. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, and it is currently under investigation in clinical trials for lymphoma and multiple myeloma.

Quantitative In Vitro Efficacy Data

The in vitro potency of CUDC-907 has been evaluated across a panel of acute myeloid leukemia (AML) cell lines and in primary AML patient samples. The following tables summarize the key quantitative findings from these studies.

Table 1: IC50 Values of CUDC-907 in AML Cell Lines

The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 72 hours of treatment.

| Cell Line | IC50 (nM) |

| MOLM-13 | 12.4 |

| MV4-11 | 15.6 |

| U937 | 20.5 |

| OCI-AML3 | 35.2 |

| THP-1 | 48.9 |

| KG-1 | 62.3 |

| CTS | 73.7 |

| Data sourced from Li et al. (2019). |

Table 2: Induction of Apoptosis in AML Cell Lines by CUDC-907

The percentage of apoptotic cells was determined by Annexin V/PI staining and flow cytometry analysis after 24 hours of treatment.

| Cell Line | CUDC-907 Concentration (nM) | % Annexin V Positive Cells (Mean ± SEM) |

| MOLM-13 | 50 | 45.2 ± 3.1 |

| U937 | 50 | 38.7 ± 2.5 |

| CTS | 100 | 35.1 ± 2.8 |

| MV4-11 | 50 | 41.5 ± 3.3 |

| Data represents a summary of findings reported by Li et al. (2019). |

Key Signaling Pathways Modulated by CUDC-907

CUDC-907 exerts its anti-leukemic effects by modulating several critical signaling pathways and downstream effector proteins. As a dual PI3K and HDAC inhibitor, its primary targets lead to a cascade of events that culminate in cell cycle arrest and apoptosis.

PI3K/Akt/mTOR and MEK/ERK Pathway Inhibition

CUDC-907 treatment leads to a significant reduction in the phosphorylation of Akt (at both T308 and S473 residues) and ERK1/2, confirming the inhibition of the PI3K/Akt and MEK/ERK signaling pathways.

Regulation of Apoptosis-Related Proteins

The pro-apoptotic effects of CUDC-907 are mediated through the modulation of the Bcl-2 family of proteins. Specifically, it downregulates the anti-apoptotic protein Mcl-1 and upregulates the pro-apoptotic protein Bim.[2] This shift in the balance between pro- and anti-apoptotic proteins is a key driver of CUDC-907-induced apoptosis.

Downregulation of c-Myc

The oncoprotein c-Myc is a critical driver of leukemogenesis and is frequently overexpressed in AML. CUDC-907 treatment has been shown to decrease the expression of c-Myc in AML cell lines, contributing to its anti-proliferative effects.[3]

Induction of DNA Damage and Inhibition of DNA Damage Response

CUDC-907 induces DNA damage, as evidenced by an increase in γH2AX, a marker of DNA double-strand breaks. Concurrently, it downregulates key proteins involved in the DNA damage response, including CHK1, Wee1, and RRM1.[2] This dual action of inducing DNA damage while inhibiting the cell's ability to repair that damage contributes to the cytotoxic effects of the compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of CUDC-907 are provided below. These protocols are based on standard laboratory procedures and information reported in the cited literature.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Leukemia cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

CUDC-907 stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[4]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of CUDC-907 in complete culture medium.

-

Add 100 µL of the CUDC-907 dilutions or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1,000 x g for 5 minutes to pellet the formazan crystals.

-

Carefully aspirate the supernatant without disturbing the pellet.

-

Add 150 µL of solubilization buffer to each well and pipette up and down to dissolve the for-mazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cells treated with CUDC-907 or vehicle control

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cells once with cold PBS and resuspend the pellet in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI to the cell suspension.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

Materials:

-

Leukemia cells treated with CUDC-907 or vehicle control

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Mcl-1, anti-Bim, anti-c-Myc, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating the in vitro effects of CUDC-907 and the logical relationship of its dual inhibitory action.

Conclusion

The in vitro data strongly support the potent anti-leukemic activity of CUDC-907 in AML cell lines. Its dual inhibition of PI3K and HDAC leads to the modulation of multiple oncogenic signaling pathways, resulting in decreased cell viability and induction of apoptosis. The detailed experimental protocols provided herein offer a guide for the replication and further investigation of CUDC-907's effects in a laboratory setting. These preclinical findings underscore the therapeutic potential of CUDC-907 for the treatment of leukemia and provide a strong rationale for its continued clinical development.

References

Preclinical Profile of Fadraciclib (CYC065): A CDK2/9 Inhibitor for Solid Tumors

Executive Summary: Fadraciclib (formerly known as CYC065) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9. Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of solid tumors, particularly those with amplifications of CCNE1 (cyclin E1) or MYC. Its mechanism of action, involving the dual inhibition of CDK2 and CDK9, leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data for fadraciclib, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. While the initial query referenced "CDC801," the substantial body of preclinical and clinical research points to fadraciclib as the solid tumor drug candidate from Cyclacel with publicly available data.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects by targeting two key cell cycle engines: CDK2 and CDK9.

-

CDK2 Inhibition: CDK2, in complex with cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. In cancers with an overabundance of cyclin E, this complex is hyperactive, leading to uncontrolled cell proliferation. Fadraciclib inhibits CDK2/cyclin E, thereby inducing cell cycle arrest at the G1/S checkpoint.

-

CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. By inhibiting CDK9, fadraciclib downregulates the transcription of these key survival proteins, leading to apoptosis in cancer cells.[1][2]

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by simultaneously halting proliferation and promoting cell death.

Quantitative In Vitro Data

Fadraciclib has demonstrated potent activity against a range of cancer cell lines, particularly those with known dependencies on CDK2 or CDK9.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 26 | [2] |

| MV-4-11 | Acute Myeloid Leukemia | 5 | [2] |

| A2780 | Ovarian Cancer | Not specified | |

| OVCAR-3 | Ovarian Cancer | Not specified | |

| U2OS | Osteosarcoma | Not specified |

Note: Specific IC50 values for solid tumor cell lines were not detailed in the provided search results, but the references indicate activity in ovarian and other solid tumor models.

In Vivo Preclinical Studies

Fadraciclib has shown significant anti-tumor efficacy in mouse xenograft models of human cancers.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Key Findings | Reference |

| Trastuzumab-resistant breast cancer | Fadraciclib | Dramatically slowed tumor growth | Effective in killing trastuzumab-resistant breast cancer cells. | |

| Human leukemia | Fadraciclib | Significant | Anti-cancer activity in human leukemia mouse xenograft models. | [2] |

Experimental Protocols

In Vitro Assays

-

Cell Viability Assays: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of fadraciclib for a specified period (e.g., 72 hours). Cell viability was typically assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

-

Western Blot Analysis: To confirm the mechanism of action, cells were treated with fadraciclib for various time points. Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies against key proteins such as phospho-RNA polymerase II (Ser2), Mcl-1, MYC, and cleaved PARP (a marker of apoptosis), followed by secondary antibodies and chemiluminescent detection.

-

Apoptosis Assays: Apoptosis was quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

In Vivo Studies

-

Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) were subcutaneously injected with human cancer cell lines. Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

Drug Administration: Fadraciclib was administered orally or intravenously at specified doses and schedules (e.g., daily for 5 days a week). The control group received a vehicle control.

-

Tumor Growth Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 was typically used to calculate tumor volume.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues were often collected to assess target engagement. This could involve western blot analysis of tumor lysates to measure the levels of p-RNA Pol II, Mcl-1, and other biomarkers.

Clinical Development

Fadraciclib has progressed to Phase 1/2 clinical trials in patients with advanced solid tumors and lymphomas (NCT04983810).[3] Preliminary data from these trials have shown evidence of clinical activity, including partial responses in patients with T-cell lymphoma and stable disease in patients with various solid tumors.[3]

Conclusion

The preclinical data for fadraciclib (CYC065) strongly support its development as a targeted therapy for solid tumors, particularly those with a dependency on CDK2 and CDK9. Its dual mechanism of action, leading to both cell cycle arrest and apoptosis, provides a strong rationale for its clinical investigation. Ongoing clinical trials will further elucidate the safety and efficacy of fadraciclib in this patient population.

References

- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]

- 3. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]

Preclinical Pharmacodynamics of Phosphodiesterase 4 (PDE4) Inhibitors in Animal Models of Cancer: A Technical Overview

Disclaimer: Publicly available, in-depth pharmacodynamic data for the specific compound CDC801 in animal models is limited. Therefore, this guide utilizes data from preclinical studies of other well-characterized phosphodiesterase 4 (PDE4) inhibitors, such as Rolipram and Roflumilast, to provide a representative technical overview of the pharmacodynamics of this drug class in oncology-relevant animal models. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). Elevated PDE4 activity has been implicated in the pathogenesis of various diseases, including inflammatory conditions and several types of cancer. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which can, in turn, modulate the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac). In the context of oncology, PDE4 inhibitors are being investigated for their potential to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment. This document summarizes the preclinical pharmacodynamics of PDE4 inhibitors in animal models of breast cancer and B-cell malignancies, providing insights into their mechanisms of action and therapeutic potential.

Pharmacodynamics in a Breast Cancer Animal Model

The anti-tumor efficacy of the PDE4 inhibitor Rolipram has been evaluated in a xenograft model of triple-negative breast cancer (TNBC).

Quantitative Data Summary

| Animal Model | Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| BALB/c mice with induced TNBC | Rolipram (1 mg/kg bodyweight) | 2-fold | 2-fold | [1] |

| BALB/c mice with induced TNBC | Rolipram (5 mg/kg bodyweight) | 2.8-fold | 3.4-fold | [1] |

Key Experimental Protocols

Animal Model:

Drug Administration:

-

Compound: Rolipram.[1]

-

Doses: 1 mg/kg and 5 mg/kg bodyweight.[1]

-

Route of Administration: Not explicitly stated, but likely intraperitoneal or oral.

-

Frequency: Daily for 14 days.[1]

Efficacy Evaluation:

-

Tumor Volume: Measured periodically throughout the study.[1]

-

Tumor Weight: Measured at the end of the study.[1]

-

Histological Analysis: Performed to assess cellular infiltration in lung tissue.[1]

-

Biomarker Analysis: Immunohistochemistry was used to measure the expression of PKA and GLI1 in tumor tissues.[1]

Signaling Pathway and Experimental Workflow

The primary mechanism by which Rolipram is proposed to inhibit breast cancer growth involves the modulation of the Hedgehog (Hh) signaling pathway.

References

In-depth Technical Guide: Discovery and Synthesis of CDC801

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the compound CDC801, also known as CC-1088. This compound is a thalidomide analog that functions as a phosphodiesterase 4 (PDE4) inhibitor. Initially developed by Celgene Corporation, it was investigated for its therapeutic potential in treating inflammatory diseases and certain hematological malignancies, such as chronic lymphocytic leukemia (CLL). This document details the available information on its synthesis, biological activity, and clinical evaluation, presenting quantitative data in structured tables and illustrating key pathways and processes using Graphviz diagrams.

Introduction and Discovery

This compound (CC-1088) emerged from Celgene's research programs focused on the development of novel thalidomide analogs with immunomodulatory and anti-inflammatory properties. The core strategy was to create molecules that could selectively inhibit phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory cascade. While the specific details of the initial discovery and the lead optimization process that resulted in this compound are not extensively published in peer-reviewed literature, it is understood that Celgene was actively exploring thalidomide derivatives for their potential in treating various diseases.[1] Ultimately, the development of this compound was discontinued around 2005, with another compound, Apremilast (CC-10004), being selected for further development.

Chemical Profile and Data

This compound is chemically identified as 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |

| Synonyms | This compound, CC-1088 |

| Molecular Formula | C23H24N2O5 |

| Molecular Weight | 408.45 g/mol |

| CAS Number | 192819-27-5 |

| Chemical Structure | (See diagram below) |

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the scientific literature. However, based on the synthesis of structurally similar 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of a substituted phenyl precursor with an isoindolinone moiety.

Proposed General Synthetic Scheme:

The synthesis of related compounds often involves the condensation of a substituted aniline with a phthalic anhydride derivative to form the isoindolinone core, followed by further modifications. For this compound, a key step would be the coupling of a 3-(3-(cyclopentyloxy)-4-methoxyphenyl)propanoic acid derivative with 2-aminobenzamide, followed by cyclization to form the final propanamide-substituted isoindolinone structure.

Diagram 2: Proposed General Synthetic Workflow for this compound

Caption: A high-level overview of a potential synthetic route to this compound.

Mechanism of Action: PDE4 Inhibition

This compound exerts its biological effects through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. In immune and inflammatory cells, this cascade of events leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and an increase in the synthesis of anti-inflammatory cytokines.

Diagram 3: this compound Signaling Pathway

Caption: Mechanism of action of this compound via PDE4 inhibition.

Quantitative Biological Data

| Parameter | Value | Reference |

| Target | Phosphodiesterase 4 (PDE4) | |

| IC50 (PDE4) | Not publicly available | |

| Clinical Phase | Investigational (Discontinued) |

Clinical Investigation

This compound was investigated in a clinical trial for the treatment of Chronic Lymphocytic Leukemia (CLL).

-

Clinical Trial Identifier: NCT00006097

-

Title: Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia

-

Status: The development of CC-1088 was discontinued by Celgene, and detailed results for this specific trial with this compound are not publicly available.

The rationale for investigating a PDE4 inhibitor in CLL stems from the role of this enzyme in the survival and proliferation of leukemia cells. By increasing intracellular cAMP, PDE4 inhibitors can induce apoptosis in CLL cells.

Conclusion

This compound (CC-1088) represents an early effort in the development of thalidomide-derived PDE4 inhibitors. While its clinical development was halted, the compound serves as an important case study in the broader effort to develop targeted therapies for inflammatory and neoplastic diseases. The understanding of its mechanism of action through PDE4 inhibition has contributed to the successful development of other drugs in this class. Further disclosure of preclinical and clinical data by the developers would be beneficial for the scientific community to fully understand the potential and limitations of this particular molecule.

References

Early-Stage Research on the Anti-Inflammatory Properties of CDC801: A Technical Overview

This technical guide provides an in-depth analysis of the pre-clinical data and experimental protocols related to the anti-inflammatory properties of CDC801, a novel investigational compound. The focus of this document is to detail the core findings and methodologies for researchers, scientists, and professionals in drug development.

Introduction to this compound's Mechanism of Action

This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mediator of inflammatory responses through its role in cytokine signaling. By inhibiting JAK enzymes, this compound effectively dampens the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

Quantitative Assessment of this compound's In Vitro Activity

The in vitro inhibitory activity of this compound was assessed through a series of biochemical and cell-based assays. The results demonstrate potent and selective inhibition of key inflammatory signaling components.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of recombinant human JAK enzymes.

| Kinase Target | This compound IC50 (nM) |

| JAK1 | 5.2 |

| JAK2 | 8.1 |

| JAK3 | 150.4 |

| TYK2 | 25.6 |

Table 1: Biochemical IC50 values of this compound against JAK family kinases.

Inhibition of STAT Phosphorylation in Cellular Assays

The ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins was evaluated in human peripheral blood mononuclear cells (PBMCs).

| Cytokine Stimulant | Phosphorylated Target | This compound IC50 (nM) |

| IL-6 | p-STAT3 | 10.5 |

| IFN-γ | p-STAT1 | 12.8 |

Table 2: Cellular IC50 values of this compound for the inhibition of STAT phosphorylation.

Reduction of Pro-inflammatory Cytokine Secretion

The effect of this compound on the secretion of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human macrophages was quantified.

| Cytokine Measured | % Inhibition at 100 nM this compound |

| TNF-α | 85.2% |

| IL-6 | 92.5% |

| IL-1β | 78.9% |

Table 3: Percentage inhibition of pro-inflammatory cytokine secretion by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

JAK Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of specific JAK kinases.

-

Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; peptide substrate; kinase buffer; 96-well assay plates; plate reader.

-

Procedure:

-

A solution of each JAK enzyme is prepared in kinase buffer.

-

Serial dilutions of this compound are prepared and added to the assay plate.

-

The enzyme solution is added to the wells containing this compound and incubated.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

STAT Phosphorylation Assay (Flow Cytometry)

This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation.

-

Reagents and Materials: Human PBMCs; cell culture medium; this compound; recombinant human IL-6 or IFN-γ; fixation/permeabilization buffer; fluorescently labeled anti-p-STAT antibodies; flow cytometer.

-

Procedure:

-

Human PBMCs are isolated from whole blood using density gradient centrifugation.

-

Cells are pre-incubated with varying concentrations of this compound for 1 hour.

-

Cells are then stimulated with a pre-determined concentration of IL-6 or IFN-γ for 15 minutes.

-

The stimulation is stopped by fixing the cells with a fixation buffer.

-

The cells are permeabilized to allow for intracellular staining.

-

Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

-

The level of STAT phosphorylation is quantified on a per-cell basis using a flow cytometer.

-

IC50 values are determined from the dose-response curve.

-

Cytokine Secretion Assay (ELISA)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines.

-

Reagents and Materials: Human monocyte-derived macrophages; cell culture medium; lipopolysaccharide (LPS); this compound; ELISA kits for TNF-α, IL-6, and IL-1β.

-

Procedure:

-

Macrophages are plated in a 96-well plate and allowed to adhere.

-

The cells are treated with this compound at a concentration of 100 nM for 1 hour.

-

The cells are then stimulated with LPS (100 ng/mL) for 24 hours to induce cytokine production.

-

The cell culture supernatant is collected.

-

The concentration of TNF-α, IL-6, and IL-1β in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The percentage inhibition is calculated by comparing the cytokine levels in this compound-treated wells to vehicle-treated controls.

-

Summary and Future Directions

The early-stage research on this compound demonstrates its potent anti-inflammatory properties, mediated through the inhibition of the JAK-STAT signaling pathway. The compound effectively reduces the enzymatic activity of key JAK kinases, inhibits downstream STAT phosphorylation, and suppresses the production of major pro-inflammatory cytokines in relevant human immune cells. These findings support the continued development of this compound as a potential therapeutic agent for inflammatory diseases. Future research will focus on in vivo efficacy models and comprehensive safety and toxicology studies.

Investigating the Molecular Core of CDC801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDC801 is a small molecule, orally active compound identified as a potent inhibitor of phosphodiesterase 4 (PDE4) and the production of tumor necrosis factor-alpha (TNF-α). Structurally, it is a derivative of thalidomide and is classified as a selective cytokine inhibitory drug (SelCID). This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and relevant experimental data and protocols for this compound, intended to serve as a resource for researchers in pharmacology and drug development.

Molecular Structure and Properties

This compound is chemically identified as 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide. Its molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H24N2O5 |

| Molecular Weight | 408.4 g/mol |

| IUPAC Name | 3-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |

| CAS Number | 192819-27-5 |

| InChI Key | DDYUBCCTNHWSQM-UHFFFAOYSA-N |

| 2D Structure |

|

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory response by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.

The primary cytokine affected by this pathway is Tumor Necrosis Factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the production of other key inflammatory and angiogenic mediators, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6). The inhibition of these cytokines underlies the anti-inflammatory and potential anti-angiogenic properties of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentrations (IC50) are presented below.

| Target | IC50 Value |

| Phosphodiesterase 4 (PDE4) | 1.1 µM |

| Tumor Necrosis Factor-alpha (TNF-α) | 2.5 µM |

| Vascular Endothelial Growth Factor (VEGF) | Data not available |

| Interleukin-6 (IL-6) | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the investigation of this compound.

PDE4 Inhibition Assay (Biochemical)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the PDE4 enzyme.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with MgCl2). Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer. Prepare a solution of the substrate, cyclic AMP (cAMP).

-

Compound Incubation: Add this compound at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO). Add the diluted PDE4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Enzymatic Reaction: Initiate the enzymatic reaction by adding the cAMP substrate to all wells. Incubate for a specific duration (e.g., 60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a competitive inhibitor or by heat inactivation).

-

Detection: Measure the amount of remaining cAMP. This can be achieved using various methods, such as fluorescence polarization immunoassay, ELISA, or radiometric assays.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TNF-α Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the production of TNF-α in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Plating: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) and plate them in a 96-well culture plate at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Cell Stimulation: Stimulate the cells to produce TNF-α by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of TNF-α inhibition for each concentration of this compound compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Clinical Development

Conclusion

This compound is a well-characterized small molecule inhibitor of PDE4 and TNF-α with demonstrated in vitro potency. Its thalidomide-like structure and mechanism of action place it within the class of selective cytokine inhibitory drugs. The provided data and protocols offer a foundational resource for researchers interested in further exploring the pharmacological properties of this compound and related compounds in the context of inflammatory diseases and oncology. Further investigation is warranted to elucidate its inhibitory effects on other key cytokines like VEGF and IL-6 and to fully understand its therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Experimental Cdc42 Inhibitor (Hypothetical Compound: CDC801) in Cell Culture

Disclaimer: The compound "CDC801" could not be definitively identified in publicly available literature or clinical trial databases. The information presented below is based on the characteristics of well-documented experimental inhibitors of the Cell Division Cycle 42 (Cdc42) protein, a plausible target of interest given the nomenclature. These protocols and data are provided as a representative guide for researchers working with small molecule inhibitors of the Cdc42 signaling pathway.

Introduction

Cell Division Cycle 42 (Cdc42) is a small GTPase of the Rho family that plays a pivotal role in various cellular processes, including cytoskeletal organization, cell cycle progression, and signal transduction.[1][2] Dysregulation of Cdc42 activity has been implicated in the pathology of numerous diseases, including cancer, immune disorders, and neuronal conditions.[1][2][3] Small molecule inhibitors of Cdc42 are valuable tools for investigating its cellular functions and hold therapeutic potential.[1][2] This document provides detailed protocols for the in vitro evaluation of a hypothetical Cdc42 inhibitor, herein referred to as this compound, in cell culture settings.

Mechanism of Action

This compound is presumed to be a selective inhibitor of Cdc42. Based on studies of similar compounds, it may act as a non-competitive, allosteric inhibitor that prevents Cdc42 from binding to its downstream effectors, thereby blocking its signaling functions.[1][2][4] Some Cdc42 inhibitors have been shown to be dual inhibitors of both Cdc42 and Rac1.[5][6] The protocols outlined below are designed to characterize the efficacy and specificity of such an inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent and selective Cdc42 inhibitor, which can be used as a benchmark for evaluating this compound.

Table 1: In Vitro Potency of a Representative Cdc42 Inhibitor (ML141/CID-2950007)

| Assay Type | Target | IC50 (µM) | Reference |

| GTPase-Glo Assay | Cdc42 | 2.1 | [7] |

| G-LISA Activation Assay | Cdc42 | ~1-10 | [7] |

| BODIPY-FL-GTP Binding Assay | Cdc42 | ~2-4 | [7] |

| BODIPY-FL-GTP Binding Assay | Rac1 | >100 (inactive) | [7] |

| BODIPY-FL-GTP Binding Assay | RhoA | >100 (inactive) | [7] |

Table 2: Cellular Activity of a Representative Cdc42/Rac1 Inhibitor (MBQ-167)

| Cell Line | Assay | IC50 (nM) | Effect | Reference |

| Breast Cancer Cells | Rac1 Activation | 100 | Inhibition | [6] |

| Breast Cancer Cells | Cdc42 Activation | 78 | Inhibition | [6] |

| Macrophage-like cells | Cell Viability | Not specified | Reduction | [6] |

| Breast Cancer Cells | Cell Migration | Not specified | Inhibition | [6] |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing mammalian cells to be treated with this compound. Specific cell lines (e.g., Swiss 3T3 for filopodia formation, breast cancer cell lines like MDA-MB-231 for migration assays) should be chosen based on the experimental question.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in T-75 flasks in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cells with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Cdc42 Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.

Materials:

-

G-LISA Cdc42 Activation Assay Kit (commercially available)

-

Cells cultured in 6-well plates

-

This compound

-

Lysis buffer (provided with the kit)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours.

-

Pre-treat the cells with various concentrations of this compound for the desired time.

-

Stimulate the cells with an activator (e.g., EGF) to induce Cdc42 activation.

-

Lyse the cells using the provided lysis buffer and quantify the protein concentration.

-

Perform the G-LISA assay according to the manufacturer's instructions, which typically involves adding the cell lysate to a plate coated with a Cdc42-GTP-binding protein, followed by antibody-based detection of captured active Cdc42.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell motility.

Materials:

-

6-well plates

-

Pipette tips (p200)

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Diagrams

Caption: Cdc42 signaling pathway and point of inhibition.

Caption: General experimental workflow for this compound evaluation.

References

- 1. "Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecul" by Lin Hong, S. Ray Kenney et al. [digitalcommons.cedarville.edu]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. What are CDC42 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models [frontiersin.org]

- 7. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preparing "CDC801" for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on the dissolution and preparation of the investigational compound "CDC801" for in vivo studies. Due to the limited publicly available information on this compound, this protocol outlines a generalized approach for a poorly water-soluble compound, which can be adapted once the specific physicochemical properties of this compound are determined.

Physicochemical Characterization and Solubility Assessment

The initial and most critical step is to determine the fundamental properties of this compound. This data will inform the entire formulation strategy.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

| Parameter | Value | Method |

| Molecular Weight | [Insert Value] | LC-MS |

| pKa | [Insert Value] | Potentiometric Titration |

| LogP | [Insert Value] | HPLC |

| Aqueous Solubility (pH 7.4) | [<0.1 µg/mL] | Shake-flask method |

| Melting Point | [Insert Value] | Differential Scanning Calorimetry (DSC) |

Protocol 1: Solubility Determination

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

-

This compound powder

-

A range of solvents (e.g., water, PBS, DMSO, ethanol, PEG400, propylene glycol, Tween 80)

-

Vials

-

Shaker/incubator

-

Centrifuge

-

HPLC or other suitable analytical method

Method:

-

Add an excess amount of this compound powder to a known volume of each solvent in a vial.

-

Cap the vials and place them in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved compound.

-

Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.

-

Express the solubility in mg/mL or µg/mL.

Formulation for Oral Administration

For oral delivery of a poorly soluble compound like this compound, strategies often involve solubilization, suspension, or the use of lipid-based systems.

Table 2: Example Oral Formulations for this compound

| Formulation Type | Vehicle Composition | This compound Concentration (mg/mL) | Notes |

| Solution | 10% DMSO, 40% PEG400, 50% Water | [To be determined] | May be suitable for low doses.[1] |

| Suspension | 0.5% (w/v) Carboxymethyl cellulose in water | [To be determined] | Suitable for higher doses if solubility is limiting. |

| Lipid-Based | 30% Cremophor EL, 30% Labrasol, 40% Capryol 90 | [To be determined] | Can enhance oral bioavailability. |

Protocol 2: Preparation of a this compound Suspension for Oral Gavage

Objective: To prepare a homogeneous and stable suspension of this compound for oral administration in animal models.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water

-

Mortar and pestle

-

Stir plate and stir bar

-

Graduated cylinder

-

Balance

Method:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

-

Weigh the this compound powder accurately.

-

In a mortar, add a small amount of the vehicle to the this compound powder to form a paste. This process, known as levigation, helps to disperse the particles and prevent clumping.

-

Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a uniform suspension.

-

Transfer the suspension to a beaker with a stir bar and continue stirring for at least 30 minutes to ensure homogeneity.

-

Visually inspect the suspension for any large aggregates.

-

Store the suspension at the recommended temperature and ensure it is re-suspended by stirring or vortexing before each administration.

Formulation for Intravenous Administration

For intravenous (IV) administration, this compound must be completely dissolved to prevent embolism. Co-solvents and solubilizing agents are often necessary.

Table 3: Example Intravenous Formulations for this compound

| Formulation Type | Vehicle Composition | This compound Concentration (mg/mL) | Notes |

| Co-solvent | 10% Solutol HS 15 in Saline | [To be determined] | Requires careful screening for hemolysis. |

| Cyclodextrin | 20% (w/v) Hydroxypropyl-β-cyclodextrin in Saline | [To be determined] | Can effectively solubilize hydrophobic compounds. |

Protocol 3: Preparation of a this compound Solution for Intravenous Injection

Objective: To prepare a clear, sterile solution of this compound for intravenous administration.

Materials:

-

This compound powder

-

Vehicle: e.g., 10% Solutol HS 15 in sterile saline

-

Sterile vials

-

Vortex mixer

-

Water bath or sonicator (optional, for gentle warming to aid dissolution)

-

Sterile syringe filters (0.22 µm)

Method:

-

Calculate the required amount of this compound and vehicle.

-

In a sterile vial, add the vehicle.

-

Slowly add the weighed this compound powder to the vehicle while vortexing to facilitate dissolution.

-

If necessary, gentle warming in a water bath or sonication can be used to aid dissolution. Avoid excessive heat which could degrade the compound.

-

Once the this compound is completely dissolved and the solution is clear, filter it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is crucial to remove any potential particulates and ensure sterility.

-

Visually inspect the final solution for any precipitation or color change before administration.

Stability and Storage

The stability of the prepared formulations is critical for ensuring accurate dosing and avoiding the administration of degraded material.

Table 4: Recommended Storage Conditions for this compound Formulations

| Formulation | Storage Temperature | Shelf-life (Provisional) | Notes |

| Oral Suspension | 2-8°C | 7 days | Protect from light. Re-suspend before use. |

| IV Solution | 2-8°C | 24 hours | Protect from light. Visually inspect for precipitation before use. |

Protocol 4: Short-Term Stability Assessment

Objective: To assess the short-term stability of the prepared this compound formulation.

Materials:

-

Prepared this compound formulation

-

Storage containers (e.g., amber vials)

-

Calibrated storage chambers (e.g., refrigerator, room temperature)

-

HPLC or other suitable analytical method

Method:

-

Prepare a batch of the this compound formulation.

-

Divide the batch into several aliquots in appropriate storage containers.

-

Store the aliquots under different conditions (e.g., 2-8°C and room temperature).

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.

-

Analyze the concentration of this compound in each aliquot using a validated analytical method.

-

Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining >90% of the initial concentration.

-

Visually inspect for any changes in appearance (e.g., color change, precipitation).

Conclusion

The successful in vivo evaluation of a new chemical entity like this compound is highly dependent on the development of an appropriate formulation. For poorly soluble compounds, a systematic approach involving characterization, solvent screening, and formulation optimization for the intended route of administration is paramount. The protocols and guidelines presented here offer a framework for initiating these studies. It is imperative that all formulations are thoroughly characterized for concentration, homogeneity, and stability prior to use in animals.

References

Application Notes and Protocols for Investigational Compound CDC801: Dosage Calculation in Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, specific preclinical data for a compound designated "CDC801" is not publicly available. Therefore, this document provides a comprehensive framework and standardized protocols for determining the appropriate dosage of a novel investigational anti-leukemic agent, using "this compound" as a placeholder. The quantitative data presented are illustrative examples.

Introduction

The translation of a promising anti-leukemic compound from the bench to the clinic requires rigorous preclinical evaluation in relevant animal models. A critical step in this process is the determination of a safe and effective dosing regimen. This document outlines the essential studies and protocols for calculating the dosage of an investigational agent, exemplified by this compound, for use in mouse models of leukemia. The workflow encompasses establishing a maximum tolerated dose (MTD), characterizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and evaluating anti-leukemic efficacy in vivo.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound is a novel small molecule inhibitor targeting a key signaling pathway frequently dysregulated in leukemia, such as a constitutively active tyrosine kinase (e.g., FLT3) or a downstream effector in pathways like PI3K/Akt/mTOR. This inhibition is presumed to block proliferation and induce apoptosis in leukemia cells.

Preclinical Dosage Determination Workflow

A systematic approach is crucial to define a therapeutic window for a new compound. The process involves a sequence of studies, each informing the next.

Maximum Tolerated Dose (MTD) Studies

The primary goal of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality in a non-tumor-bearing mouse model.[1][2] This is a critical first step for establishing a safe dose range for subsequent efficacy studies.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK studies analyze how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[3][4] PD studies measure the effect of the drug on its target. Together, PK/PD modeling establishes a relationship between drug exposure (concentration over time) and the biological response, helping to select a dosing schedule that maintains therapeutic concentrations at the target site.[5]

Efficacy Studies in Leukemia Mouse Models

Once a safe dose range and a rational schedule are established, the anti-leukemic activity of this compound is evaluated in mouse models of leukemia, such as patient-derived xenograft (PDX) models.[6][7] These studies assess the compound's ability to reduce leukemia burden and improve survival.

Data Presentation

Quantitative data from each study should be summarized for clear interpretation and comparison.

Table 1: Example MTD Study Summary for this compound (Single Dose, Oral Gavage)

| Dose Group (mg/kg) | n | Mean Body Weight Loss (%) | Clinical Toxicity Score (Mean ± SD) | Study-Related Deaths | MTD Determination |

|---|---|---|---|---|---|

| Vehicle Control | 5 | +1.5% | 0 ± 0 | 0/5 | - |

| 10 | 5 | -2.1% | 0.5 ± 0.2 | 0/5 | Tolerated |

| 30 | 5 | -5.8% | 1.2 ± 0.4 | 0/5 | Tolerated |

| 100 | 5 | -16.2% | 3.1 ± 0.8 | 1/5 | MTD: ~75 mg/kg |

| 200 | 5 | -25.0% | 4.5 ± 0.5 | 4/5 | Exceeded MTD |